1-Propanol-1-13C

Vue d'ensemble

Description

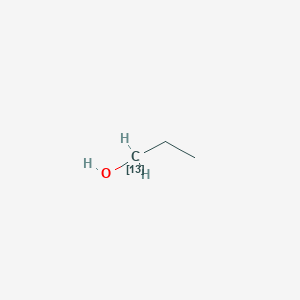

1-Propanol-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of 1-propanol. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking and analysis of the compound’s behavior in different environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Propanol-1-13C can be synthesized through several methods. One common approach involves the reduction of propionaldehyde-1-13C using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields this compound with high isotopic purity .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of propionaldehyde-1-13C. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve high yields and isotopic purity .

Analyse Des Réactions Chimiques

Biosynthetic Production

Recombinant Escherichia coli strains utilize dual metabolic pathways for 1-propanol-1-¹³C production:

-

Threonine Pathway : Converts glucose to 2-ketobutyrate (2KB) via threonine deaminase (IlvA) (PMC ).

-

Citramalate Pathway : Generates 2KB via citramalate synthase (CimA), bypassing threonine (Sigma-Aldrich ).

Key Synergy : Combining both pathways maximizes yield by balancing cofactor usage (NAD(P)H and ATP) (PMC ). A metabolomics-driven study revealed that 2KB accumulation (>15 mM) inhibits production due to toxicity, necessitating knockout of competing genes (avtA) to optimize flux (PMC ).

| Pathway | Substrate | Key Enzyme | Max Yield (g/L) | Reference |

|---|---|---|---|---|

| Threonine | Glucose | IlvA | 0.8 | |

| Citramalate | Glucose | CimA | 1.2 | |

| Dual Pathway | Glucose | IlvA + CimA | 2.4 |

Controlled Oxidation

-

Propanal Formation : Oxidation with Na₂Cr₂O₇/H₂SO₄ yields ¹³C-labeled propanal (36% efficiency), while PCC or Swern oxidation achieves >90% selectivity (Wikipedia , PubChem ).

-

Propionic Acid : Strong oxidizers (e.g., KMnO₄) convert 1-propanol-1-¹³C to ¹³C-propionic acid (PubChem ).

Gas-Phase Radical Reactions

Atomic oxygen (O(³P)) reacts with 1-propanol-¹³C via H-abstraction:

-

Primary Pathway : Abstraction from the -CH₂ group forms ¹³C-labeled propanal (Ayub & Roscoe ).

-

Secondary Pathway : Abstraction from the -OH group yields water and a propyl radical (Ayub & Roscoe ).

| Reactant | Product | Rate Constant (298 K, cm³/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| O(³P) + C₃H₈O | ¹³CH₂CH₂CHO + H₂O | 2.1 × 10⁻¹⁰ | 12.5 |

| O(³P) + C₃H₈O | ¹³CH₂CH₂CH₂O· + H₂O | 1.8 × 10⁻¹⁰ | 14.2 |

Esterification and Functionalization

1-Propanol-1-¹³C undergoes esterification with carboxylic acids under acid catalysis:

-

Acetic Acid : Forms ¹³C-propyl acetate (95% yield with H₂SO₄) (Wikipedia ).

-

Formic Acid : Produces ¹³C-propyl formate (65% yield under reflux) (Wikipedia ).

Mechanism : Nucleophilic acyl substitution at the ¹³C-terminal -OH group, confirmed by ¹H/¹³C HSQC NMR (BMRB ).

Astrochemical Formation Pathways

In interstellar ices, 1-propanol-1-¹³C forms via radical recombination during CO and C₂H₂ hydrogenation:

-

C₂H₂ Processing : Produces H₂CCH and H₃CCH₂ radicals (A&A ).

-

Radical Recombination : HCO + H₃CCH₂ → CH₃CH₂CHO (propanal), followed by hydrogenation to 1-propanol (A&A ).

Key Finding : The 1-propanol:propanal ratio in prestellar cores is <0.35–0.55, validated by ALMA observations (A&A ).

Mechanistic Tracing

-

¹³C-Labeling : Enables tracking of carbon flux in metabolic networks (e.g., 2KB → 1-propanol) (PMC ).

-

NMR Analysis : Distinct ¹³C shifts at C1 (δ = 12.277 ppm) and C3 (δ = 66.293 ppm) confirm structural integrity in reaction products (BMRB ).

Toxicity Studies

Accumulation of ¹³C-2KB (>15 mM) in E. coli disrupts CoA pools, necessitating pathway balancing to mitigate growth inhibition (PMC ).

Applications De Recherche Scientifique

Chemical Research and Synthesis

Isotope Labeling in Metabolic Studies

1-Propanol-1-13C serves as a valuable tracer in metabolic studies. Its incorporation into biological systems allows researchers to track metabolic pathways and understand the dynamics of biochemical reactions. For example, studies have demonstrated its use in evaluating the metabolic fate of propanol in various organisms, providing insights into enzymatic processes and metabolic regulation .

Synthesis of Complex Molecules

In organic synthesis, this compound is employed as a reagent for the preparation of labeled compounds. The isotopic labeling helps in elucidating reaction mechanisms and determining the structure of synthesized molecules through techniques such as NMR spectroscopy. The compound's ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry .

Environmental Applications

Tracking Pollution Sources

The isotopic signature of this compound can be utilized to trace sources of pollution. By analyzing the concentration of this compound in environmental samples, researchers can identify contamination pathways and sources, aiding in environmental monitoring and remediation efforts. This application is particularly relevant in studies involving groundwater contamination and air quality assessments .

Biodegradation Studies

Research involving the biodegradation of organic pollutants often employs this compound to study the efficiency of microbial degradation processes. By tracking the breakdown of this labeled compound by specific microbial communities, scientists can gain insights into the biodegradation pathways and the impact of environmental conditions on microbial activity .

Pharmaceutical Applications

Drug Development and Pharmacokinetics

In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) processes within biological systems. This information is crucial for understanding drug efficacy and safety profiles during the development phase .

Formulation Studies

The compound is also utilized in formulation studies where its properties can influence solvent interactions within pharmaceutical products. By incorporating this compound into formulations, researchers can assess how variations affect stability, solubility, and overall product performance .

Industrial Applications

Solvent Use in Chemical Processes

As a solvent, this compound finds applications in various industrial processes including coatings, cleaning agents, and metalworking fluids. Its properties facilitate effective dissolution of resins and other materials, making it an essential component in manufacturing settings .

Production of Polypropylene Precursors

Recent studies have indicated that 1-Propanol can be produced fermentatively from renewable resources such as glucose. The isotopically labeled version aids in optimizing production processes for polypropylene precursors, aligning with sustainable practices in chemical manufacturing .

Case Study 1: Metabolic Pathway Analysis

A study conducted on Escherichia coli utilized this compound to trace metabolic pathways involved in propanol production from glucose substrates. The findings highlighted key enzymatic steps and provided a comprehensive understanding of fermentation processes.

Case Study 2: Environmental Monitoring

Research involving groundwater pollution traced back to industrial activities utilized this compound as a marker for contamination sources. The study successfully identified specific industrial sites contributing to local groundwater degradation.

Mécanisme D'action

The mechanism of action of 1-Propanol-1-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to study the compound’s interactions and transformations at the molecular level. This helps in understanding the pathways and molecular targets involved in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Propanol: The non-labeled version of 1-Propanol-1-13C, commonly used as a solvent and in chemical synthesis.

2-Propanol (Isopropanol): An isomer of 1-propanol, widely used as a solvent and disinfectant.

Ethanol-2-13C: Another isotopically labeled alcohol used in similar applications as this compound.

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound’s behavior, providing insights that are not possible with non-labeled compounds .

Activité Biologique

1-Propanol-1-13C, a stable isotopic form of propanol, has garnered attention in various fields, particularly in metabolic studies and environmental assessments. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and applications in research.

1-Propanol (n-propanol) is a primary alcohol with the chemical formula . Its isotopic variant, this compound, is utilized in metabolic studies due to the presence of the carbon-13 isotope, which allows for tracing and quantification in biological systems. The metabolism of 1-propanol involves its rapid absorption and conversion into various metabolites, including 1-propanaldehyde and propionic acid .

Metabolic Pathways

The metabolic pathways of 1-propanol can be summarized as follows:

- Absorption : Rapidly absorbed through the gastrointestinal tract.

- Oxidation : Converted to 1-propanaldehyde by alcohol dehydrogenase (ADH).

- Further Metabolism : 1-propanaldehyde is then oxidized to propionic acid by aldehyde dehydrogenase (ALDH).

This metabolic route highlights the compound's role in energy production and its potential implications in various physiological processes.

Toxicological Studies

Research indicates that while 1-propanol is generally regarded as safe at low concentrations, higher levels may lead to toxicity. Studies have shown that exposure can result in neurotoxic effects, reproductive toxicity, and potential carcinogenicity . The following table summarizes key toxicological findings associated with 1-propanol exposure:

| Effect | Description |

|---|---|

| Neurotoxicity | Impaired cognitive function and motor coordination observed in animal studies. |

| Reproductive Toxicity | Potential impacts on fertility and fetal development noted in rodent models. |

| Carcinogenicity | Evidence suggests possible links to cancer based on animal studies. |

Applications in Research

This compound is extensively used in metabolomics studies to trace metabolic pathways in microorganisms such as Escherichia coli. By employing gas chromatography/mass spectrometry (GC/MS) techniques, researchers have identified critical steps in the biosynthesis of various compounds, including butanol and propanol .

Case Study: Metabolomics Approach

A significant study utilized a metabolomics-driven approach to improve propanol production in E. coli. The researchers focused on optimizing the citramalate and threonine pathways to enhance yield. Key findings included:

- Pathway Optimization : Genetic modifications led to increased production rates.

- Toxicity Observations : Accumulation of upstream metabolites indicated potential toxicity issues that required further investigation.

This case exemplifies the utility of this compound in elucidating complex biological processes.

Propriétés

IUPAC Name |

(113C)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480195 | |

| Record name | 1-Propanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84615-47-4 | |

| Record name | 1-Propanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.